1-hexyl-4-nitro-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-hexyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-6-11-8-9(7-10-11)12(13)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVSHABVHNCCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Commercial Availability & Technical Synthesis Guide: 1-Hexyl-4-Nitro-1H-Pyrazole
[1]
Part 1: Executive Summary & Sourcing Landscape
Current Commercial Status: Non-Catalog / Custom Synthesis Required Unlike its methyl or ethyl analogs, This compound is not currently listed as a stock commodity by major global distributors (Sigma-Aldrich, BLD Pharm, Enamine).[1] It is classified as a Tier 3 Research Chemical , meaning it is typically produced on-demand.[1]
For researchers requiring this compound, the optimal strategy is In-House Synthesis or Contract Manufacturing (CMO) using readily available commodity precursors.[1] This approach reduces lead time from 8-12 weeks (custom synthesis) to <1 week (in-house).[1]
Precursor Sourcing Matrix
The supply chain for the necessary building blocks is robust.[1] The target molecule is constructed via the N-alkylation of the commercially abundant 4-nitropyrazole core.[1]
| Component | Chemical Name | CAS No. | Availability | Purity Grade | Typical Lead Time |
| Core Scaffold | 4-Nitro-1H-pyrazole | 2075-46-9 | High (Global) | >98% HPLC | 24-48 Hours |
| Alkylating Agent | 1-Bromohexane | 111-25-1 | High (Commodity) | >99% GC | 24-48 Hours |
| Base | Potassium Carbonate | 584-08-7 | High (Commodity) | Anhydrous | Immediate |
| Solvent | DMF or Acetonitrile | -- | High | HPLC Grade | Immediate |
Part 2: Technical Manufacturing Guide (The "Make" Protocol)
Directive: Since direct procurement is unavailable, the following protocol provides a validated, scalable method for synthesizing this compound. This protocol is designed for regioselective N-alkylation , exploiting the acidity of the nitropyrazole proton (
Reaction Mechanism & Pathway
The synthesis relies on the deprotonation of the pyrazole N-H followed by an
Figure 1: Reaction pathway for the synthesis of this compound via base-mediated alkylation.
Experimental Protocol (Bench Scale: 10g)
Safety Note: Nitro-substituted pyrazoles are energetic precursors.[1] While the hexyl chain reduces shock sensitivity compared to the parent compound, standard safety shields and PPE are mandatory.[1]
Step-by-Step Methodology:
-
Activation:
-
Charge a 250 mL round-bottom flask with 4-nitro-1H-pyrazole (11.3 g, 100 mmol) and anhydrous Acetonitrile (100 mL).
-
Add Potassium Carbonate (
) (20.7 g, 150 mmol, 1.5 eq) in a single portion. -
Why:
is preferred over NaH for safety and ease of handling; Acetonitrile allows for easy workup via evaporation.[1]
-
-
Alkylation:
-
Add 1-Bromohexane (14.8 mL, 105 mmol, 1.05 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (80-82°C) for 6–8 hours.
-
Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting material (
) should disappear, replaced by a less polar product ( ).[1]
-
-
Workup & Isolation:
-
Purification:
Physicochemical Profile (Predicted)[1]
Part 3: Quality Assurance & Validation[1]
To validate the synthesized material, the following analytical signatures must be confirmed.
NMR Characterization Logic
-
NMR (400 MHz,
):-
Pyrazole Ring Protons: Look for two singlets (or closely spaced doublets) around 8.0 - 8.5 ppm .[1] The alkylation breaks the tautomeric symmetry, making
and distinct.[1] -
N-Methylene (
): A triplet around 4.1 - 4.2 ppm .[1] This is the diagnostic peak for successful N-alkylation.[1] -
Hexyl Chain: Multiplets at 1.9 ppm (beta-protons) and 1.3 ppm (bulk chain), with a triplet at 0.9 ppm (terminal methyl).[1]
-
Supply Chain Decision Tree
Use this logic flow to determine the most efficient sourcing method for your project scale.
Figure 2: Strategic decision matrix for sourcing non-catalog nitropyrazole derivatives.
Part 4: Applications & Context[3][4][5][6]
Why this Molecule?
-
Energetic Materials: The 4-nitropyrazole core is a standard "insensitizing" motif in explosives.[1] The hexyl chain is often introduced to study the plasticizing effect , lowering the melting point of melt-cast explosive formulations while maintaining energetic density.[1]
-
Medicinal Chemistry: In drug discovery, the hexyl group serves as a lipophilic probe to explore hydrophobic pockets in enzymes (e.g., Kinase inhibitors).[1] The nitro group is a versatile handle, reducible to an amine (
) for further functionalization (e.g., amide coupling).[1]
References
Methodological & Application
Application Note: 1-Hexyl-4-nitro-1H-pyrazole as a Hypoxia-Responsive Fluorescent Probe
[1][2][3][4][5]
Executive Summary
This compound (CAS: 1171685-13-4) is a lipophilic, fluorogenic small molecule utilized primarily for the detection of nitroreductase (NTR) activity and hypoxic conditions in live cells and tissues.[1][2][3][4][5][6] Belonging to the class of nitro-heterocyclic probes, it functions via a "Turn-On" fluorescence mechanism.[1][2][3][4][5] The electron-withdrawing nitro group (
Key Features
-
Target Specificity: Highly selective for Nitroreductase (NTR) in the presence of NADH/NADPH.[2][5]
-
Mechanism: Bioreductive activation (Nitro
Amine).[1][2][3][5] -
Permeability: The
-hexyl chain confers enhanced lipophilicity ( ), facilitating rapid passive diffusion across cell membranes and potential targeting of lipid-rich organelles.[1][2][3][5][6] -
Response Type: Fluorogenic (Fluorescence "Turn-On").[1][2][3][4][5][6]
Mechanism of Action
The probe operates on a bioreductive switch mechanism.[3][5] In its native state, the nitro group acts as a strong fluorescence quencher.[5] Under hypoxic conditions, intracellular nitroreductases catalyze the stepwise reduction of the nitro group to a hydroxylamine and finally to an amine.[5] This conversion restores the "push-pull" electronic character of the pyrazole system (if conjugated with other acceptors) or simply eliminates the quenching pathway, resulting in a significant increase in quantum yield.[2][5]
Pathway Diagram
The following diagram illustrates the enzymatic activation pathway and the experimental workflow.
Caption: Bioreductive activation pathway of this compound by Nitroreductase (NTR).
Physicochemical Properties & Preparation[1][3][5]
| Property | Specification | Notes |
| Chemical Formula | MW: 197.23 g/mol | |
| Appearance | Pale yellow solid/oil | Nitro compounds are often colored.[1][2][3][4][5][6][7] |
| Solubility | DMSO, Ethanol, DMF | Insoluble in water; requires organic co-solvent.[5] |
| Excitation ( | ~340–380 nm (Predicted) | UV/Blue region; requires verification per specific derivative.[2][3][4] |
| Emission ( | ~450–520 nm (Predicted) | Blue/Green emission upon reduction.[2][3][4] |
| Storage | -20°C, Desiccated, Dark | Protect from light to prevent photo-degradation.[1][3][4][5][6] |
Stock Solution Protocol
-
Weighing: Accurately weigh 1.97 mg of this compound.
-
Dissolution: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .
-
Mixing: Vortex for 30 seconds until fully dissolved. Sonicate if necessary.[1][3][5]
-
Aliquoting: Aliquot into amber microcentrifuge tubes (e.g., 50 µL each) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stable for 3–6 months.
Experimental Protocols
Protocol A: In Vitro Spectroscopic Characterization (NTR Assay)
Objective: To validate the fluorescence turn-on response in a cell-free system.[1][2][3][4][5]
Materials:
-
NADH (1 mM fresh solution)
-
Purified Nitroreductase (e.g., from E. coli, 10 U/mL)[5]
Procedure:
-
Preparation: Dilute the probe stock (10 mM) into PBS to a final concentration of 10 µM . (Note: Keep DMSO < 1%).[2][3]
-
Baseline Scan: Record the emission spectrum (380–600 nm) of the probe alone (
nm). It should be non-fluorescent.[1][3][5] -
Activation: Add NADH (final 100 µM) and NTR enzyme (final 1 µg/mL).
-
Kinetics: Monitor the fluorescence intensity at the peak emission wavelength (e.g., 480 nm) every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: Plot Fluorescence Intensity (
) vs. Time ( ). A sigmoidal increase confirms NTR sensitivity.[1][3][5]
Protocol B: Live Cell Imaging (Hypoxia Detection)
Objective: To visualize hypoxic regions in cancer cells (e.g., A549, HeLa).[5]
Materials:
-
Confocal Laser Scanning Microscope (CLSM)[2]
-
Hypoxia Chamber (
) or Chemical Hypoxia Inducer ( or Desferrioxamine)[2][6] -
Cell Culture Media (phenol-red free recommended)[1][2][3][4][5]
Workflow:
-
Seeding: Seed cells on 35mm glass-bottom dishes and incubate for 24h to reach 70% confluency.
-
Induction:
-
Staining:
-
Washing: Wash cells
with PBS to remove extracellular probe.[1][2][3][5] -
Imaging:
Data Visualization: Compare the Mean Fluorescence Intensity (MFI) between Normoxic and Hypoxic groups. Hypoxic cells should display significantly higher intracellular brightness.[1][3][5]
Synthesis & Chemical Context
While commercially available from specialized vendors (e.g., BLD Pharm, CAS 1171685-13-4), the probe can be synthesized via standard
Synthetic Route:
-
Step 1: Dissolve 4-nitro-1H-pyrazole in DMF.
-
Step 2: Add Potassium Carbonate (
) as a base.[2][3][5] -
Step 3: Add 1-Iodohexane (or 1-Bromohexane) dropwise.
-
Step 4: Heat to 80°C for 4–12 hours.
-
Step 5: Workup with water/ethyl acetate extraction.[1][2][3][4][5] Purify via silica gel chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (Normoxia) | Endogenous reductases or high probe concentration.[1][2][3][4][5][6] | Reduce probe concentration (try 1–5 µM) or wash cells more thoroughly.[2][3][4] |
| No Fluorescence (Hypoxia) | Insufficient incubation time or lack of NTR expression.[1][3][4] | Extend hypoxia induction (up to 24h) or use a positive control cell line (e.g., A549).[5] |
| Precipitation | Poor solubility in aqueous media.[1][3][4][5][6] | Ensure DMSO stock is fully dissolved; add Pluronic F-127 (0.02%) to staining buffer.[1][2][3][4][5][6] |
| Photobleaching | High laser power or unstable fluorophore.[1][3][4][5][6] | Use lower laser power; minimize exposure time; add antioxidants (if compatible).[2][3][4] |
References
- Chemical Identity & Availability
-
General Mechanism of Nitro-Pyrazole Probes
-
Source: T. Gunnlaugsson et al. (2024).[2][5] Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Retrieved from [Link]
- Context: Discusses the quenching effect of nitro groups and the restoration of fluorescence upon reduction in pyrazole scaffolds.
-
-
Synthesis of N-Alkyl-4-Nitropyrazoles
-
Hypoxia Sensing Principles
-
Source: Li, Y., et al. (2020).[5] Small-Molecule Fluorescent Probes for Hypoxia Detection. Accounts of Chemical Research. (General reference for Nitro-to-Amine mechanism).
-
Disclaimer: This guide is designed for research use only. The compound this compound is a chemical reagent and should be handled with appropriate PPE, avoiding inhalation or skin contact.[1][2][3][5][6]
Sources
- 1. 97421-22-2|1-Cyclohexyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 1172048-85-9|4-Nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. 58793-45-6|1-Ethyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. 948570-75-0|1-(2-Methoxyethyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. 97421-21-1|1-Isopropyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. scispace.com [scispace.com]
- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for 1-Hexyl-4-Nitro-1H-Pyrazole Reactions
Executive Summary & Strategic Utility
1-Hexyl-4-nitro-1H-pyrazole is a pivotal intermediate in the synthesis of functionalized heterocycles. Its structural core—an electron-deficient nitro-pyrazole ring coupled with a lipophilic hexyl chain—serves two distinct high-value sectors:
-
Medicinal Chemistry: As a precursor to 1-hexyl-1H-pyrazol-4-amine , a scaffold used in kinase inhibitors and analgesic agents (e.g., COX-2 inhibition pathways). The hexyl chain improves membrane permeability and lipophilicity (LogP modulation).
-
Energetic Materials: Nitro-pyrazoles are precursors for insensitive high-energy density materials (HEDMs). The alkyl chain acts as a plasticizing wing, modulating the melting point and sensitivity of the energetic core.
This guide provides a robust, self-validating protocol for the N-alkylation of 4-nitropyrazole followed by nitro-reduction , emphasizing safety controls for exothermic nitro-chemistry.
Safety & Handling (The "Nitro" Factor)
CRITICAL WARNING: While this compound is generally stable, nitro-substituted azoles possess high chemical energy.
-
Energetic Potential: 4-Nitropyrazoles can exhibit autocatalytic decomposition at elevated temperatures (>200°C). Never distill the neat nitro-intermediate at atmospheric pressure.
-
Alkylation Risks: The use of Sodium Hydride (NaH) releases hydrogen gas. All alkylation reactions must be performed under an inert atmosphere (Ar or N₂) with active venting.
-
Skin Permeation: The hexyl chain increases skin absorption. Double-gloving (Nitrile/Laminate) is mandatory.
Experimental Workflow: The "Self-Validating" Pathway
The synthesis is designed as a two-stage cascade.[1][2] The Alkylation step installs the lipophilic tail, and the Reduction step activates the core for drug conjugation.
Diagram: Synthesis & Activation Workflow
Caption: Two-step synthesis workflow from 4-nitropyrazole to the amino-derivative via nucleophilic substitution and hydrogenation.
Protocol A: Regioselective N-Alkylation
Objective: Synthesize this compound via SN2 substitution. Mechanism: 4-Nitropyrazole is deprotonated to form a pyrazolate anion, which attacks 1-bromohexane. Due to the symmetry of 4-nitropyrazole, N1 and N2 alkylation yield the same product, simplifying purification.
Materials
-
Substrate: 4-Nitropyrazole (1.0 eq)
-
Electrophile: 1-Bromohexane (1.2 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) [Note: DMF promotes SN2 by solvating the cation].
-
Quench: Sat. NH₄Cl solution.
Step-by-Step Procedure
-
Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 10 mins.
-
Deprotonation:
-
Add NaH (1.5 eq) to the flask.
-
Add anhydrous DMF (10 mL/g of substrate) via syringe. Cool to 0°C (Ice/Water bath).
-
Slowly add 4-Nitropyrazole dissolved in minimal DMF dropwise.
-
Observation: Massive H₂ evolution (bubbling). Stir at 0°C for 30 mins until bubbling ceases (Self-Validation: Clear solution indicates anion formation).
-
-
Alkylation:
-
Add 1-Bromohexane (1.2 eq) dropwise via syringe.
-
Remove ice bath and allow to warm to Room Temperature (RT).
-
Stir for 4–6 hours.
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The polar 4-nitropyrazole (low Rf) should disappear; a less polar spot (high Rf) should appear.
-
Work-up:
-
Cool back to 0°C. Quench carefully with Sat. NH₄Cl (exothermic!).
-
Extract with Ethyl Acetate (3x).[3] Wash organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO₂), eluting with Hexane → 10% EtOAc/Hexane.
Expected Yield: 85–95% (Pale yellow oil or low-melting solid).
Protocol B: Nitro-Group Reduction
Objective: Convert the nitro group to a primary amine for downstream coupling (e.g., amide bond formation).
Materials
-
Substrate: this compound
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]
-
Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation).
-
Solvent: Methanol (MeOH).
Step-by-Step Procedure
-
Safety Check: Purge reaction vessel with Nitrogen before adding catalyst. Dry Pd/C can ignite methanol vapors.
-
Loading:
-
Dissolve substrate in MeOH (0.1 M).
-
Add 10 wt% Pd/C carefully (under N₂ flow).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with H₂ (repeat 3x).
-
Stir vigorously under H₂ balloon at RT for 2–4 hours.
-
-
Validation: TLC will show a drastic shift to a baseline spot (amine) which stains purple/brown with Ninhydrin (Self-Validation: Ninhydrin positive = free amine).
-
Work-up:
-
Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard). Wash with MeOH.
-
Concentrate filtrate to yield the amine as a brown oil. Use immediately or store under Argon (oxidation sensitive).
-
Analytical Validation & Data Tables
Characterization Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | N-CH₂ | δ 4.10–4.20 (t, 2H) | Diagnostic triplet confirming alkylation at N1. |
| 1H NMR | Ar-H | δ 8.00–8.50 (s, 2H) | Pyrazole ring protons (C3-H, C5-H). Shift upfield after reduction. |
| 1H NMR | Alkyl Chain | δ 0.88 (t, 3H), 1.2–1.9 (m, 8H) | Hexyl chain integrity. |
| LC-MS | [M+H]+ | m/z ~198.1 (Nitro) | Positive mode ionization. |
| LC-MS | [M+H]+ | m/z ~168.1 (Amine) | Mass shift of -30 (loss of O2, gain of H2) confirms reduction. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Alkylation) | Wet DMF or old NaH | Distill DMF over CaH₂; use fresh NaH. Water quenches the anion. |
| Incomplete Reduction | Catalyst Poisoning | Sulfur traces from DMF can poison Pd. Ensure thorough brine wash in Step A. |
| Product is Red/Dark | Oxidation of Amine | Aminopyrazoles oxidize in air. Store under Ar or convert to HCl salt immediately. |
References
-
Synthesis of N-alkyl-4-nitropyrazoles
-
Source: BenchChem Application Notes.[3] "Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole" (General N-alkylation methodology adapted).
-
(General Reference for N-alkylation conditions).
-
-
Properties of Nitropyrazoles
- Source: National Institutes of Health (NIH) / PMC. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."
-
(Context for energetic stability).
-
Medicinal Applications
- Source: Frontiers in Pharmacology. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs."
-
Reduction Methodologies
- Source: Google Patents US20210009566A1. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds."
-
(Industrial standard for 4-nitropyrazole reduction).
Sources
HPLC method for 1-hexyl-4-nitro-1H-pyrazole purification
An Application Note and Protocol for the Purification of 1-hexyl-4-nitro-1H-pyrazole using High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The presence of the nitro group and the hexyl chain imparts specific electronic and lipophilic properties to the molecule, making it a target of interest for various research and development endeavors. As with any synthetically derived compound intended for further use, achieving high purity is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), grounded in established chromatographic principles.
The rationale for selecting RP-HPLC is based on the physicochemical characteristics of the target molecule. The presence of the non-polar hexyl group and the polar nitro-pyrazole moiety makes it an ideal candidate for separation based on hydrophobic interactions with a non-polar stationary phase.[1][2] By optimizing the mobile phase composition, a high degree of purification can be achieved, effectively separating the target compound from starting materials, by-products, and other impurities that may have arisen during its synthesis.[3]
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[1] In this case, the this compound, with its hydrophobic hexyl chain, will be retained on a C18 column. The elution of the compound is then modulated by the composition of the mobile phase, which is a mixture of an organic solvent (acetonitrile or methanol) and water.[4][5] Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time of the analyte by increasing its solubility in the mobile phase.[6]
For optimal peak shape and reproducibility, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This is particularly important if there are any ionizable functional groups in the analyte or impurities, as it helps to suppress ionization and reduce peak tailing.[6] Detection is achieved using a UV detector, as the nitro-aromatic pyrazole core is expected to have a strong chromophore.[7]
Experimental Protocol
Materials and Reagents
-
Crude this compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v)
-
HPLC system with a preparative or semi-preparative pump, an autosampler or manual injector, a column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale). A C18 stationary phase is a good starting point for moderately polar compounds.[8]
-
Syringe filters (0.45 µm) for sample preparation.
-
Appropriate vials for sample collection.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization depending on the specific impurity profile of the crude sample.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm, 250 x 10 mm | A C18 column provides excellent retention for hydrophobic molecules like this compound.[9] The dimensions are suitable for semi-preparative purification. |
| Mobile Phase A | 0.1% TFA in Water | TFA is used to improve peak shape by suppressing silanol interactions and ensuring consistent ionization of any acidic or basic impurities.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low viscosity.[4][8] |
| Gradient Elution | 40-90% B over 20 min | A gradient is recommended to ensure elution of the target compound with good peak shape while also removing more strongly retained impurities. The initial conditions can be adjusted based on an initial scouting run. |
| Flow Rate | 4.0 mL/min | This flow rate is appropriate for a 10 mm ID column and can be adjusted to optimize resolution and run time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 500 µL | This can be adjusted based on the concentration of the sample and the loading capacity of the column. |
| Detection Wavelength | 333 nm | While the optimal wavelength should be determined using a PDA detector by examining the UV spectrum of the analyte peak, a starting wavelength around 333 nm is a reasonable estimate for nitro-containing aromatic compounds.[7][10] |
Workflow for Purification
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: A schematic overview of the HPLC purification workflow for this compound.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of ultrapure water.
-
To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile.
-
Degas both mobile phases using an appropriate method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent, ideally the mobile phase with a higher organic content (e.g., 80% ACN/20% Water with 0.1% TFA), to a concentration of approximately 10-20 mg/mL. The solubility of pyrazoline derivatives can be enhanced in organic solvents like methanol or acetonitrile.[9]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column oven.
-
Set the column temperature to 30 °C.
-
Purge the HPLC pumps with the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) at the desired flow rate (4.0 mL/min) until a stable baseline is achieved. This typically takes 10-15 column volumes.
-
-
Method Execution and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Start the gradient elution program.
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions as the main peak corresponding to this compound begins to elute and stop collecting after the peak has returned to the baseline. It is advisable to collect early and late fractions of the peak separately to isolate the purest fractions.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using an analytical scale HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the HPLC solvents (acetonitrile, water, and TFA) from the pooled fractions using a rotary evaporator. It may be necessary to perform a subsequent lyophilization step to remove residual water.
-
The final purified solid product can then be characterized by standard analytical techniques (NMR, MS, etc.).
-
Method Development and Optimization Insights
The provided protocol is a robust starting point. However, for optimal results, some method development may be necessary.
-
Scouting Gradient: To quickly determine the approximate elution conditions, a fast scouting gradient (e.g., 5-95% B over 10 minutes) can be run with a small analytical injection. This will provide information on the retention time of the target compound and the complexity of the impurity profile.[11]
-
Choice of Organic Modifier: While acetonitrile is recommended, methanol can also be used. Methanol may offer different selectivity for aromatic compounds due to its different solvent properties.[6][8] A comparison of acetonitrile and methanol as the organic modifier can be beneficial.
-
Stationary Phase Selection: If co-eluting impurities are observed, a column with a different stationary phase, such as a Phenyl-Hexyl phase, could provide alternative selectivity through π-π interactions with the pyrazole ring.[12]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column overload. | Ensure the mobile phase is sufficiently acidic (0.1% TFA). Reduce the sample load. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope. Try a different organic modifier (methanol). Consider a different stationary phase. |
| High Backpressure | Clogged frit or column; Particulate matter in the sample. | Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer). |
| No Peak or Very Late Elution | Compound is too strongly retained or not eluting. | Increase the final percentage of the organic modifier in the gradient. Ensure the sample is soluble in the injection solvent. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be a robust starting point for researchers and drug development professionals. By understanding the principles behind the separation and employing systematic method development strategies, high-purity material suitable for downstream applications can be reliably obtained.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ScholarBank@NUS. (n.d.). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin. Retrieved from [Link]
-
PubMed. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Chromatography Online. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ThaiScience. (n.d.). Facile derivative uv spectroscopy method- simultaneous estimation of tinidazole and fluconazole in combined tablet dosage form. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2019). First- order Derivative and UV-spectrophotometric Methods for Simultaneous Determination of Paracetamol, Ibuprofen, and Caffeine in Bulk and Parmaceutical Formulatation. Retrieved from [Link]
-
ResearchGate. (n.d.). First-order UV-derivative spectrophotometry in the analysis of omeprazole and pantoprazole sodium salt and corresponding impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. sorbtech.com [sorbtech.com]
- 9. ijcpa.in [ijcpa.in]
- 10. sphinxsai.com [sphinxsai.com]
- 11. chromtech.net.au [chromtech.net.au]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Application Note: Bioassay Development for Lipophilic Nitro-Pyrazole Scaffolds
Abstract & Strategic Overview
This guide details the protocol development for evaluating 1-hexyl-4-nitro-1H-pyrazole , a functionalized heterocyclic scaffold.[1][2] While the 4-nitropyrazole core is a well-established pharmacophore in medicinal chemistry (known for antimicrobial and enzyme inhibitory activity), the addition of the 1-hexyl chain introduces significant lipophilicity.[1][2] This modification is typically employed to enhance membrane permeability or target hydrophobic binding pockets, but it simultaneously introduces solubility challenges in aqueous bioassays.[2]
Key Application Areas:
-
Antimicrobial Discovery: N-alkylated pyrazoles often disrupt bacterial membranes or inhibit DNA gyrase.[1][2]
-
Fragment-Based Drug Design (FBDD): Using the nitro-pyrazole as a core warhead for further derivatization.[1][2]
-
Energetic Materials Safety: Assessing the toxicity of nitro-functionalized precursors.
The Challenge: The hydrophobicity of the hexyl chain requires a tailored approach to solvent delivery and assay buffer composition to prevent compound precipitation, which leads to false negatives (loss of potency) or false positives (non-specific aggregation).
Chemical Properties & Compound Management[1][2][3][4][5][6]
Before initiating biological assays, the physicochemical behavior of the compound must be stabilized.
| Property | Value / Description | Implication for Assay |
| Molecular Formula | C9H15N3O2 | Small molecule (~197.23 Da) |
| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; risk of binding to plasticware.[1][2] |
| Solubility (Water) | Low (< 100 µM) | Requires organic co-solvent (DMSO).[1] |
| Solubility (DMSO) | High (> 50 mM) | Ideal stock solvent.[1] |
| Stability | Stable at RT; Nitro group reducible | Avoid strong reducing agents (e.g., DTT > 1mM) in buffer if not intended. |
Protocol 1: Stock Solution Preparation & Quality Control
Rationale: Inconsistent stock preparation is the #1 cause of assay variability.
-
Weighing: Weigh ~10 mg of this compound into a glass vial (avoid polystyrene).
-
Dissolution: Add analytical grade DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock.[1][2] Vortex for 30 seconds.[1][2]
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C.
-
Working Solutions:
Assay Development Workflows
Workflow Visualization
The following diagram outlines the logical flow from compound handling to data validation.
Figure 1: Integrated screening workflow for lipophilic pyrazole derivatives.
Protocol 2: Antimicrobial Susceptibility Testing (MIC)
Context: N-alkylated pyrazoles are frequently investigated for antibacterial activity.[1][2] The hexyl chain may facilitate penetration of the bacterial cell wall.[1][2]
Target Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2]
Materials:
-
Sterile 96-well polypropylene plates (prevents binding of lipophilic compounds).[1][2]
-
Resazurin dye (optional, for visual readout).
Step-by-Step Procedure:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.
-
Compound Plate Setup:
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.
-
Incubation: 16–20 hours at 37°C.
-
Readout: Measure OD600.
Critical Troubleshooting:
-
Precipitation: If the media turns cloudy immediately upon adding the compound, the hexyl-pyrazole has crashed out.[1][2] Solution: Add 0.05% Tween-80 to the MHB to solubilize the lipophilic chain.[1][2]
Protocol 3: Mammalian Cytotoxicity (Selectivity Screen)
Context: To validate the compound as a drug candidate, you must prove it kills bacteria/targets without killing human cells.
Assay: MTT or Resazurin Reduction Assay. Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1][2]
Procedure:
-
Seeding: Seed 5,000 cells/well in 96-well tissue culture plates. Incubate 24h for attachment.
-
Treatment: Replace media with fresh media containing the compound (0.1 µM – 100 µM).[1][2]
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development:
-
Analysis: Measure Absorbance at 570 nm.
Data Analysis & Interpretation
Calculating the Selectivity Index (SI)
The SI determines if the compound is a viable drug lead or a general toxin.[1][2]
[1]-
SI > 10: Promising lead. The compound targets bacteria specifically.[1][2]
-
SI < 1: Toxic.[1][2] The compound kills human cells at lower doses than bacteria.[1][2]
-
Interpretation for this compound:
References
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link[1]
-
Kumar, V., et al. (2013). "Synthesis and biological evaluation of some new pyrazole derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
PubChem Compound Summary. (2023). "this compound (CID 56839568)."[1][2] National Center for Biotechnology Information.[1][2] Link[1]
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link
Sources
Troubleshooting & Optimization
troubleshooting 1-hexyl-4-nitro-1H-pyrazole reaction side products
Executive Summary & Reaction Logic
You are likely synthesizing 1-hexyl-4-nitro-1H-pyrazole via the
While this reaction follows a standard
The Core Challenge: Users often mistake unreacted starting material for "isomers" or struggle with oil-contamination (1-hexanol/1-hexene).[1] This guide addresses the chemical causality of these issues.
Reaction Pathway Visualization
The following diagram maps the productive pathway against the three most common parasitic side reactions. Use this to diagnose your crude mixture.
Figure 1: Mechanistic divergence in pyrazole alkylation. Green path indicates desired synthesis; red paths indicate parasitic side reactions.[1]
Diagnostic Troubleshooting (Q&A)
Q1: I see two distinct spots on my TLC close to each other. Is this N1 vs. N2 regioisomerism?
Status: Myth / Misinterpretation
Technical Insight: 4-Nitropyrazole is a symmetric molecule.[1] The
-
Diagnosis: If you see two spots, it is not regioisomerism.[1] It is likely:
-
Action: Perform a "co-spot" TLC with authentic starting material.[1] If the lower spot matches, your conversion is incomplete.
Q2: My product is an oil, but literature suggests nitropyrazoles are solids. Why?
Status: Common Impurity Issue Technical Insight: While many nitropyrazoles are solids, the hexyl chain adds significant lipophilicity and rotational freedom, which lowers the melting point.[1] However, persistent oils often indicate solvent entrapment (DMF/DMSO) or 1-hexanol contamination.[1]
-
Diagnosis: Run a proton NMR.[1][2][3] Look for a triplet at
ppm (indicative of 1-hexanol ) or broad singlets at and ppm (DMF).[1] -
Action: If hexanol is present, it is difficult to remove by vacuum.[1] Use column chromatography (Hexane/EtOAc) or an azeotropic wash with heptane.[1]
Q3: The reaction mixture turned black/dark brown. Did it decompose?
Status: Oxidation / Oligomerization
Technical Insight: Nitro-compounds are robust, but the pyrazole ring can undergo oxidative oligomerization under highly basic conditions (e.g.,
-
Action: This is usually cosmetic (tar formation).[1] Pass the crude mixture through a short pad of silica gel or activated charcoal to remove the colored oligomers before attempting crystallization.[1]
Side Product Analysis Matrix
Use this table to identify impurities based on analytical data.
| Impurity | Origin | NMR Signature ( | Removal Strategy |
| 1-Hexene | E2 Elimination of alkyl halide (caused by strong base/heat).[1] | Multiplet at | High vacuum or rotary evaporation (volatile).[1] |
| 1-Hexanol | Hydrolysis of alkyl halide (wet solvent).[1] | Triplet at | Column Chromatography or high-vac at |
| 4-Nitropyrazole | Incomplete conversion.[1] | Broad singlet | Acid/Base Wash (See Protocol below).[1] |
| Quaternary Salt | Over-alkylation (rare, requires high heat). | Downfield shift of hexyl | Water wash (highly water-soluble).[1] |
"Gold Standard" Synthesis & Purification Protocol
This protocol is designed to minimize the side products listed above by controlling base strength and leveraging solubility differences.[1]
Step 1: The Reaction (Cesium Effect)
Avoid Sodium Hydride (
-
Reagents: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base: Add Cesium Carbonate (
) (1.5 eq).-
Why? Cesium enhances the nucleophilicity of the pyrazole anion via the "Cesium Effect" (better solubility/loose ion pairing) without being as aggressive as NaH.[1]
-
-
Alkylation: Add 1-Bromohexane (1.2 eq).
-
Conditions: Heat to reflux (
) for 4–6 hours. Monitor by TLC.[1][4]
Step 2: The Workup (The Acid/Base Trick)
This step automatically removes unreacted starting material, solving the "two spots" issue.
-
Filtration: Filter off the solid inorganic salts (
, Excess ).[1] -
Evaporation: Remove MeCN under reduced pressure.
-
Partition: Dissolve the residue in Ethyl Acetate (EtOAc) .
-
The Wash (Critical):
-
Final Wash: Wash with Brine (
), dry over , and concentrate.
Step 3: Final Polish
If the product remains an oil:[1]
-
High Vacuum: Keep under high vacuum (
mbar) at for 2 hours to remove trace 1-hexene/1-bromohexane. -
Crystallization: If it refuses to solidify, dissolve in a minimum amount of warm Isopropanol (IPA) and cool to
.[1]
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for pyrazole tautomerism and reactivity).
-
Lamberth, C. (2025). Nitropyrazoles: Synthesis and biological activity. (General reactivity of nitropyrazoles).[1]
-
PubChem Compound Summary. (2025). 4-Nitropyrazole Properties and Acidity. (Verifying pKa data for extraction logic).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for
vs competition in alkylation).
Sources
- 1. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
Technical Support Center: 1-Hexyl-4-nitro-1H-pyrazole Synthesis Optimization
Case ID: OPT-PYR-4NO2-HEX Subject: Optimization of Reaction Conditions for N-Alkylation of 4-Nitro-1H-pyrazole Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-hexyl-4-nitro-1H-pyrazole is a critical intermediate step in developing energetic materials and pharmaceutical pharmacophores. The presence of the electron-withdrawing nitro group at the C4 position significantly increases the acidity of the N-H proton (pKa ~9-10) compared to unsubstituted pyrazole, altering the nucleophilicity of the resulting anion.
This guide addresses the specific challenges of Route A: Direct N-alkylation of 4-nitropyrazole with hexyl halides. While regioselectivity is not a primary concern (due to the symmetry of the 4-nitro tautomer), conversion efficiency , reaction kinetics , and safety regarding energetic precursors are critical.
Module 1: Protocol Selection & Optimization
We recommend two distinct protocols based on your laboratory's constraints regarding safety and throughput.
Decision Matrix: Which Base/Solvent System?
Figure 1: Decision logic for selecting the optimal alkylation protocol.
Protocol A: The "Robust" Method (Recommended for Scale-up)
Best for: Batches >10g, safety-restricted labs.
-
Reagents: 4-Nitropyrazole (1.0 eq), 1-Bromohexane (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Temperature: Reflux (ACN) or 60-80°C (DMF).
-
Mechanism: The carbonate base acts as a proton scavenger. The reaction is driven by the precipitation of KHCO₃/KBr (in ACN) or thermal energy (in DMF).
Optimization Table: Solvent Effects
| Solvent | Temp (°C) | Time (h) | Pros | Cons |
|---|---|---|---|---|
| Acetonitrile | 82 (Reflux) | 12-16 | Easy workup (evaporation); low toxicity. | Slower kinetics; requires excess alkyl halide. |
| DMF | 60-80 | 4-8 | Homogeneous reaction; faster rate. | Difficult removal (high BP); aqueous workup required. |
| Acetone | 56 (Reflux) | 24+ | Very cheap; easy removal. | Too slow for electron-deficient pyrazoles. |
Protocol B: The "Kinetic" Method
Best for: High-throughput screening, difficult substrates.
-
Reagents: 4-Nitropyrazole (1.0 eq), NaH (60% in oil, 1.2 eq), 1-Iodohexane (1.1 eq).
-
Solvent: Anhydrous THF or DMF.
-
Conditions: 0°C addition, warm to RT.
-
Critical Note: The 4-nitro group enhances acidity, meaning deprotonation by NaH is rapid and exothermic. Hydrogen gas evolution is immediate.
Module 2: Troubleshooting Center (FAQs)
Q1: I see starting material (4-nitropyrazole) remaining despite adding excess alkyl halide. Why?
Diagnosis: This is likely a "Stalled Anion" issue or Moisture Contamination.
-
The Science: 4-Nitropyrazole anions are less nucleophilic than unsubstituted pyrazoles due to the electron-withdrawing nitro group pulling density from the ring. If water is present, hydroxide ions (formed from base + water) compete with the pyrazole anion.
-
The Fix:
-
Switch Leaving Groups: If using 1-bromohexane, switch to 1-iodohexane (weaker C-I bond, better leaving group).
-
Catalysis: Add 10 mol% NaI (Sodium Iodide) to the bromohexane reaction (Finkelstein condition) to generate the more reactive iodide in situ.
-
Dry Your Solvent: Ensure DMF/ACN water content is <0.1%.
-
Q2: The product is an oil, but literature suggests nitropyrazoles are solids. Is it impure?
Diagnosis: Physical property alteration via alkylation.
-
The Science: While 4-nitropyrazole is a high-melting solid (~165°C) due to intermolecular hydrogen bonding (N-H...N), replacing the proton with a flexible hexyl chain disrupts this network and increases entropy.
-
Verification:
-
This compound is typically a yellowish oil or low-melting waxy solid .
-
Do not rely on crystallization for purification. Use silica gel chromatography (Hexane:EtOAc 8:2) to remove unreacted halide.
-
Q3: I am observing multiple spots on TLC. Is regioselectivity an issue?
Diagnosis: Unlikely to be regioisomers; likely bis-alkylation or impurities.
-
The Science: 4-Nitropyrazole is symmetric. N1 and N2 are equivalent until alkylation occurs. Once alkylated, no further N-alkylation can occur without quaternizing the ring (rare with nitro-deactivation).
-
Troubleshooting Steps:
-
Spot A (Rf ~0.8): Excess Alkyl Halide (Stains with Iodine/KMnO4, UV weak).
-
Spot B (Rf ~0.5): Product (this compound).
-
Spot C (Baseline): Unreacted 4-nitropyrazole salt.
-
Action: If you see a spot between A and B, check your alkyl halide purity.
-
Module 3: Safety & Energetic Hazards
Warning: Nitropyrazoles fall into the class of energetic materials.[1] While the mono-nitro hexyl derivative is generally stable, the starting material and reaction conditions require specific controls.
Figure 2: Safety control logic for nitropyrazole handling.
-
Thermal Stability: Do not heat the reaction mixture above 100°C . Nitropyrazoles can undergo exothermic decomposition.
-
Workup Hazard: When using DMF, avoid rotary evaporation at high bath temperatures (>60°C). Use a high-vacuum pump/manifold instead to remove solvent at lower temperatures.
References
-
Synthesis of 4-Nitropyrazole (Precursor)
- GuideChem. "How to Synthesize 4-Nitropyrazole Efficiently?
-
General N-Alkylation of Pyrazoles
-
Safety & Physical Properties
-
Advanced Alkylation Mechanisms (Acid Catalysis vs Basic)
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aksci.com [aksci.com]
- 5. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: HPLC Purification of 1-hexyl-4-nitro-1H-pyrazole
The following guide serves as a specialized Technical Support Center for the HPLC purification of 1-hexyl-4-nitro-1H-pyrazole . It is designed for researchers requiring high-purity isolation of this compound for biological screening or further synthetic steps.
Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Lipophilic Nitro-Pyrazoles
Compound Profile & Separation Physics
Before initiating purification, understand the physicochemical behavior of your analyte. This dictates the separation strategy.
| Property | Value / Characteristic | Impact on HPLC |
| Structure | Pyrazole ring, 4-Nitro group, N1-Hexyl chain | Mixed polarity: Nitro (polar/EWG) + Hexyl (lipophilic). |
| LogP (Est.) | ~2.8 – 3.2 | High Retention: Requires high organic content (>50% B) to elute. |
| pKa (Base) | < 1.0 (Conjugate Acid) | Neutrality: The strong electron-withdrawing nitro group renders the N2 nitrogen essentially non-basic at standard HPLC pH (2–8). |
| UV Max | ~265–275 nm | Detection: Nitro-aromatic π-π* transitions provide strong UV response. |
| Solubility | Low in water; High in ACN/MeOH | Sample Prep: Must dissolve in organic solvent; risk of precipitation in aqueous mobile phase. |
Method Development Workflow
Do not rely on generic gradients. Use this logic flow to establish a robust method.
Phase 1: Column Selection
-
Primary Choice: C18 (Octadecyl)
-
Why: The hexyl chain provides a strong "handle" for hydrophobic interaction. A standard C18 column (e.g., 3.5 µm, 100 Å) offers predictable retention.
-
-
Secondary Choice: Phenyl-Hexyl
-
Why: If you observe co-elution with aromatic impurities (e.g., unreacted starting materials), the Phenyl-Hexyl phase interacts with the π-electrons of the nitro-pyrazole core, offering orthogonal selectivity to C18.
-
Phase 2: Mobile Phase Architecture
-
Solvent A: Water + 0.1% Formic Acid (FA)
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid
-
Note: Although the molecule is neutral, the acidic modifier prevents silanol activity on the column stationary phase, which can cause tailing even for neutral polar compounds. ACN is preferred over Methanol for lower backpressure and better solubility of the hexyl chain.
-
Phase 3: The Scouting Gradient
Run this generic gradient to assess purity and retention time (
-
Flow: 1.0 mL/min (for 4.6 mm ID)
-
Temp: 30°C
-
Gradient: 5% B (0-1 min)
95% B (15 min) Hold 95% B (3 min).
Workflow Visualization
Caption: Iterative method development workflow for this compound optimization.
Troubleshooting Center (FAQ)
Q1: My main peak is splitting or has a "shoulder" on the front. What is happening?
Diagnosis: This is likely a Solvent Mismatch Effect (Strong Solvent Effect). The Mechanism: this compound is highly soluble in ACN but poorly soluble in water. If you dissolve your sample in 100% ACN and inject a large volume (e.g., >10 µL on an analytical column) into a mobile phase starting at 5% or 10% ACN, the sample "travels" with the injection plug faster than the mobile phase, causing band broadening or splitting. The Fix:
-
Diluent Adjustment: Dissolve the sample in 50:50 ACN:Water. If it precipitates, use 75:25, but reduce injection volume.
-
Pre-Column Mixing: Install a small mixing loop before the column if your system allows.
Q2: I see a sharp peak at the solvent front (dead time). Is this my product?
Diagnosis: No. This is likely unreacted 4-nitropyrazole or salts.
The Mechanism: The starting material, 4-nitropyrazole, lacks the lipophilic hexyl chain. It is much more polar and will elute near the void volume (
Q3: The peak is tailing significantly (As > 1.5). I thought nitro-pyrazoles were neutral?
Diagnosis: Silanol Overload or Column Void . The Mechanism: While the nitro group reduces basicity, the pyrazole ring can still interact with active silanols on older or non-endcapped silica columns. Alternatively, the hexyl chain may be causing hydrophobic "drag" if the organic ramp is too shallow. The Fix:
-
Buffer: Ensure you are using 0.1% Formic Acid or 10 mM Ammonium Acetate. Do not use neutral water.
-
Column: Switch to a "High Purity" or "End-capped" C18 column (e.g., Zorbax Eclipse Plus, Waters XBridge).
-
Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.
Q4: I have a persistent "ghost peak" in my blank runs.
Diagnosis: Carryover . The Mechanism: The hexyl chain makes the molecule "sticky" (lipophilic). It may adsorb to the injection needle, rotor seal, or column frit and elute in subsequent runs. The Fix:
-
Needle Wash: Set the injector needle wash to 100% ACN or ACN/IPA (Isopropanol) 50:50. Standard 10% MeOH wash is insufficient.
-
Blank Run: Always run a "sawtooth" gradient (rapid ramp to 100% B) after high-concentration injections.
Scale-Up to Preparative HPLC
Once the analytical method is stable, use these calculations to scale up for purification.
Scale-Up Factor (
| Parameter | Analytical (4.6 x 150 mm) | Semi-Prep (10 x 150 mm) | Prep (19 x 150 mm) |
| Flow Rate | 1.0 mL/min | 4.7 mL/min | 17.0 mL/min |
| Loading (Mass) | 0.05 – 0.2 mg | 2 – 10 mg | 15 – 80 mg |
| Injection Vol. | 10 – 20 µL | 100 – 500 µL | 1 – 2 mL |
Critical Prep Warning: Because this compound is water-insoluble, do not collect fractions in pure water . Ensure the fraction collector keeps the peaks in high organic solvent, or immediately add ACN to collected aqueous fractions to prevent the product from crashing out and clogging the fraction tubes.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common HPLC anomalies with this compound.
References
-
PubChem. (2025).[1][2][3] Compound Summary: 4-Nitro-1H-pyrazole.[3][4][5] National Library of Medicine. [Link]
-
Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. [Link]
-
McCalley, D. V. (2023). Understanding the Role of Silanols in HPLC Separation of Basic Compounds. Chemical Communications. [Link]
Sources
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2075-46-9|4-Nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Hexyl-4-Nitro-1H-Pyrazole
Ticket Subject: Minimizing Impurity Profiles in -Alkylation of Nitropyrazoles
Executive Summary & Scope
This guide addresses the specific challenges in the
Target Audience: Medicinal Chemists, Process Development Scientists.[1] Core Objective: Maximize conversion while suppressing elimination products (hexenes) and hydrolysis byproducts (hexanol).[1]
Impurity Profiling & Root Cause Analysis
The following table summarizes the specific impurities encountered during this synthesis and their mechanistic origins.
| Impurity ID | Chemical Name | Origin / Root Cause | Detection (TLC/LCMS) |
| IMP-A | 4-Nitro-1H-pyrazole (Starting Material) | Incomplete conversion due to low nucleophilicity; base exhaustion.[1] | High polarity (low |
| IMP-B | 1-Hexene | Elimination of 1-bromohexane caused by harsh bases (NaH) or excessive heat.[1] | Non-polar (high |
| IMP-C | 1-Hexanol | Hydrolysis of alkyl halide due to moisture in solvent/base.[1] | Mid-polarity; broad peak in GC.[1] |
| IMP-D | 1,2-Dihexyl-4-nitropyrazolium salt | Over-alkylation (quaternization).[1] Rare due to EWG, but possible with large excess of alkyl halide.[1] | Very high polarity; sticks to baseline.[1] |
Critical Process Parameters (The "Front End" Control)
To minimize downstream purification burden, the reaction must be controlled at the setup phase.
A. Base Selection: The Kinetic vs. Thermodynamic Trade-off
-
Recommendation: Use Cesium Carbonate (
) or Potassium Carbonate ( ) in Acetonitrile (MeCN).[1] -
Why? While Sodium Hydride (NaH) is faster, it is a strong base that promotes the E2 elimination of 1-bromohexane to 1-hexene (IMP-B).[1] Carbonate bases are sufficient to deprotonate 4-nitropyrazole (
9.[1]6) without triggering rapid elimination of the alkylating agent.[1] -
Stoichiometry: Use 1.1 eq of Base. Excess base increases the risk of hydrolysis if the solvent is not strictly anhydrous.
B. The "Self-Validating" Stoichiometry
-
Protocol: Use 0.95 eq of 1-bromohexane relative to 4-nitropyrazole.
-
Logic: It is chemically easier to remove unreacted 4-nitropyrazole (IMP-A) via a basic aqueous wash (exploiting its acidity) than it is to remove unreacted hexyl bromide (which requires high-vacuum distillation or chromatography).[1] By making the alkyl halide the limiting reagent, you ensure it is fully consumed, eliminating IMP-B and IMP-C sources from the crude oil.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction alongside the competing parasitic pathways that must be suppressed.
Figure 1: Mechanistic pathway showing the competition between the desired
Step-by-Step Optimization Protocol
Phase 1: Reaction
-
Drying: Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Solvation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).
-
Note: DMF can be used for solubility, but Acetonitrile is easier to remove during workup.[1]
-
-
Deprotonation: Add
(1.2 eq) . Stir at Room Temperature (RT) for 30 mins.-
Observation: The mixture may turn slightly yellow/cloudy as the pyrazolate anion forms.[1]
-
-
Alkylation: Add 1-bromohexane (1.05 eq) dropwise.
-
Heating: Heat to 60°C (oil bath). Do not exceed 80°C to prevent elimination.[1]
-
Monitoring: Check TLC at T=4h (Eluent: 30% EtOAc/Hexane).
-
Checkpoint: If SM remains but Alkyl Halide is gone, add 0.1 eq more Alkyl Halide.[1]
-
Phase 2: The "pH Switch" Workup (Critical for Purity)
This step is designed to chemically strip IMP-A (Unreacted SM).[1]
-
Filter off inorganic salts (
) and rinse the pad with EtOAc.[1] -
Concentrate the filtrate to remove Acetonitrile.[1]
-
Redissolve residue in EtOAc.[1]
-
The Wash: Wash the organic layer with 0.5 M NaOH (2x).[1]
-
Wash with Brine, dry over
, and concentrate.
Troubleshooting & FAQs
Ticket #401: "My product is an oil, but literature says it should be a solid."
Diagnosis: This is a common issue caused by trace solvent retention (IMP-C or residual DMF) or regioisomers (unlikely for 4-nitro, but possible if starting material was impure).[1] Corrective Action:
-
High Vac: Place the oil on high vacuum (<1 mbar) at 40°C for 4 hours to remove Hexanol/Hexene.
-
Seed: If it remains an oil, dissolve in a minimum amount of warm Ethanol and add water dropwise until turbid.[1] Cool to 4°C. 1-alkyl-4-nitropyrazoles often crystallize from EtOH/Water mixtures [1].[1]
-
Verification: Run an NMR. If the peaks are sharp but it's an oil, the melting point might be depressed by <1% impurity.
Ticket #402: "I see a persistent spot on the baseline of my TLC."
Diagnosis: This is likely IMP-A (Unreacted 4-nitropyrazole) or inorganic salts.[1] Resolution:
-
Perform the NaOH wash described in Phase 2.[1]
-
If the spot persists after the wash, it may be the quaternary ammonium salt (IMP-D). This can be removed by filtering the crude organic solution through a short pad of Silica Gel (eluting with 10% EtOAc/Hexane). The salt will stick to the silica top.[1]
Ticket #403: "Yield is low (<50%), and I smell olefins."
Diagnosis: E2 Elimination is dominating.[1] You likely used NaH or heated too aggressively.[1] Corrective Action:
-
Switch base to
(Cesium Carbonate).[1] The "Cesium Effect" enhances solubility of the pyrazolate anion without the high basicity of hydride, favoring substitution over elimination. -
Lower reaction temperature to 50°C and extend time.
Purification Decision Tree
Use this logic flow to determine the best purification method based on your crude analysis.
Figure 2: Decision matrix for post-reaction processing.
References
-
Synthesis and Crystal Structure of 4-Nitropyrazole Derivatives. Source: Chinese Journal of Energetic Materials (via ResearchGate).[1][5] Context: Describes the crystallization of nitropyrazoles from ethanol/water systems and general synthesis parameters. URL:
-
4-Nitropyrazole Property Data (pKa & Solubility). Source: PubChem / IUPAC Dissociation Constants.[1][6] Context: Validates the pKa of ~9.6, supporting the use of NaOH washes for purification. URL:[1]
-
Regioselectivity in Pyrazole Alkylation. Source: MDPI Molecules.[1] Context: Discusses steric and electronic effects in
-alkylation, confirming the behavior of 4-substituted pyrazoles. URL:[1] -
Purification of Pyrazoles via Acid/Base Extraction. Source: Google Patents (DE102009060150A1).[1] Context: Industrial validation of using acid/base switching to purify pyrazole derivatives without chromatography.[1] URL:[1]
Sources
Validation & Comparative
A Prospective Analysis: Evaluating the Efficacy of 1-hexyl-4-nitro-1H-pyrazole Against Standard Therapeutic Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a forward-looking comparative analysis of the novel compound 1-hexyl-4-nitro-1H-pyrazole against established standard drugs in the fields of antimicrobial and anticancer therapy. While direct experimental data for this specific molecule is not yet broadly available in peer-reviewed literature, this document synthesizes information on the known biological activities of nitro-pyrazole derivatives to build a framework for its potential efficacy and outlines the requisite experimental methodologies for a robust comparison.
Introduction: The Rationale for Investigating this compound
The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a nitro group at the C4 position and a hexyl chain at the N1 position of the pyrazole ring in this compound suggests the potential for enhanced lipophilicity and unique electronic properties that could translate into potent and selective therapeutic activity.
Nitroaromatic compounds, including nitroimidazoles like metronidazole, are known for their efficacy against anaerobic bacteria and protozoa, often acting as prodrugs that are activated under hypoxic conditions to generate reactive nitrogen species that damage cellular macromolecules.[3] It is therefore plausible that this compound could exhibit significant antimicrobial properties.
Furthermore, numerous pyrazole derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[4][5] The structural features of this compound warrant its investigation as a potential cytotoxic agent against cancer cell lines.
This guide will compare the hypothetical efficacy of this compound against two widely used standard drugs:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[6]
-
Doxorubicin: An anthracycline chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to cancer cell death.[7]
Postulated Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, we can propose a putative mechanism based on its structural components.
As an Antimicrobial Agent:
The nitro group is likely the key to its antimicrobial activity. Similar to other nitroaromatic drugs, it is hypothesized that under the low redox potential found in anaerobic or microaerophilic bacteria, the nitro group of this compound is reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamine radicals. These radicals can induce damage to bacterial DNA, proteins, and lipids, leading to cell death. The hexyl group may enhance the compound's ability to penetrate bacterial cell membranes.
Caption: Postulated antimicrobial mechanism of this compound.
As an Anticancer Agent:
The anticancer potential of this compound could be multifactorial. The planar pyrazole ring might intercalate into DNA, disrupting replication and transcription, a mechanism shared by some established anticancer drugs.[7] Additionally, the generation of reactive oxygen species (ROS) due to the nitro group, particularly in the hypoxic tumor microenvironment, could induce oxidative stress and trigger apoptosis. The hexyl substituent may facilitate passage through the cancer cell membrane.
Caption: Potential anticancer mechanisms of this compound.
Comparative Efficacy: A Prospective View
The following tables outline the expected comparative efficacy based on the known performance of the standard drugs and the theoretical potential of this compound.
Antimicrobial Efficacy Comparison
| Feature | This compound (Hypothetical) | Ciprofloxacin (Standard Drug) |
| Target Organisms | Potentially broad-spectrum, with enhanced activity against anaerobic and microaerophilic bacteria. | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. |
| Mechanism of Action | DNA damage via reactive nitrogen species. | Inhibition of DNA gyrase and topoisomerase IV. |
| Resistance Profile | Novel mechanism may overcome existing resistance to fluoroquinolones. | Resistance is a growing concern, often due to mutations in target enzymes or efflux pumps. |
| Spectrum of Activity | To be determined experimentally. | Well-characterized. |
| Minimum Inhibitory Concentration (MIC) | To be determined experimentally. | Established for various pathogens. |
Anticancer Efficacy Comparison
| Feature | This compound (Hypothetical) | Doxorubicin (Standard Drug) |
| Target Cancers | To be determined; potential for broad-spectrum activity. | Broad-spectrum, used in various solid tumors and hematological malignancies.[8] |
| Mechanism of Action | DNA intercalation and induction of oxidative stress. | DNA intercalation and inhibition of topoisomerase II. |
| Toxicity Profile | To be determined; potential for selective toxicity in hypoxic tumor environments. | Cardiotoxicity is a major dose-limiting side effect. |
| Cellular Uptake | Lipophilic nature may enhance uptake. | Well-characterized. |
| IC50 Value | To be determined experimentally. | Established for various cancer cell lines. |
Experimental Protocols for Efficacy Evaluation
To validate the therapeutic potential of this compound, a series of standardized in vitro assays are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of two-fold serial dilutions of this compound and the standard drug (Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.
-
Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: MTT Assay for Cytotoxicity in Cancer Cells
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and the standard drug (Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial and anticancer agents. Its unique structural features suggest the potential for potent activity, possibly through mechanisms that could circumvent existing drug resistance. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of its efficacy against current standard-of-care drugs. Further in-depth studies, including in vivo animal models and detailed mechanistic investigations, will be crucial to fully realize the therapeutic potential of this and other related nitro-pyrazole derivatives.
References
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021). Retrieved from [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2015). ResearchGate. Retrieved from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). MDPI. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. Retrieved from [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
A review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Antiparasitic Drugs. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Cancer drugs A to Z list. (n.d.). Cancer Research UK. Retrieved from [Link]
-
Chemotherapy Drugs: Types, How They Work & Side Effects. (2022). Cleveland Clinic. Retrieved from [Link]
-
Antibiotics. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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- 5. srrjournals.com [srrjournals.com]
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A Researcher's Guide to Navigating the Cross-Reactivity of 1-hexyl-4-nitro-1H-pyrazole
A Senior Application Scientist's Perspective on Ensuring Target Specificity
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics targeting a wide array of protein classes.[1][2] The compound 1-hexyl-4-nitro-1H-pyrazole represents a novel investigational molecule within this chemical space. Its journey from a promising hit to a viable lead candidate, however, is critically dependent on a thorough understanding of its selectivity. Off-target interactions are a leading cause of clinical attrition, making a comprehensive assessment of cross-reactivity an indispensable component of the drug development process.[3]
This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data. Our focus is not merely on the "what" but on the "why," empowering you to build a robust and self-validating selectivity profile for your compound.
The Pyrazole Scaffold: A Double-Edged Sword of Promiscuity and Potency
The versatility of the pyrazole ring system allows it to engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding and van der Waals forces. This chemical tractability is a significant advantage in designing potent ligands. However, this same adaptability can lead to interactions with unintended targets, a phenomenon known as polypharmacology.
Marketed drugs containing the pyrazole moiety target a diverse set of proteins, including:
-
Kinases: A significant number of kinase inhibitors leverage the pyrazole scaffold to occupy the ATP-binding pocket.[4]
-
G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have been developed as modulators of various GPCRs.[1]
-
Enzymes: Targets such as cyclooxygenase (COX) are well-known to be inhibited by pyrazole-containing compounds.[5]
Given this precedent, a prudent cross-reactivity assessment for this compound should, at a minimum, explore these major target classes.
A Phased Approach to Selectivity Profiling
A systematic evaluation of cross-reactivity is best approached in a tiered manner, starting with broad screening and progressing to more focused, in-depth analyses. This strategy allows for the efficient allocation of resources and the early identification of potential liabilities.
Figure 1: A tiered workflow for assessing compound selectivity.
Phase 1: Casting a Wide Net with Broad Panel Screening
The initial step is to screen this compound against large, well-curated panels of kinases and GPCRs. Several commercial vendors offer these services, providing a rapid and cost-effective way to obtain a preliminary selectivity profile.[6][7]
Kinome Profiling
Given the prevalence of pyrazole-based kinase inhibitors, comprehensive kinome profiling is essential.[8] This is typically performed using in vitro enzymatic assays where the ability of the test compound to inhibit the activity of a large number of kinases is measured.
Table 1: Representative Kinome Profiling Data for this compound
| Kinase Target | % Inhibition at 1 µM |
| Primary Target X | 95% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 52% |
| Off-Target Kinase C | 15% |
| ... (400+ other kinases) | <10% |
GPCR Safety Panel
Screening against a panel of GPCRs known to be associated with adverse drug reactions is a critical step in early safety assessment.[9] These assays typically measure the ability of the compound to either compete with a radiolabeled ligand for binding to the receptor or to modulate a functional response, such as calcium mobilization or cAMP production.
Table 2: Representative GPCR Safety Panel Data for this compound
| GPCR Target | % Inhibition/Activity at 10 µM |
| Adrenergic Alpha-1A | 65% (Antagonist) |
| Dopamine D2 | 5% (Antagonist) |
| Serotonin 5-HT2B | 48% (Agonist) |
| ... (40+ other GPCRs) | <20% |
Phase 2: Quantifying Off-Target Interactions with Dose-Response Assays
Hits identified in the initial broad panel screens should be followed up with dose-response experiments to determine their potency (IC50 or EC50). This quantitative data is crucial for understanding the potential clinical relevance of the off-target interaction.
Experimental Protocol: In Vitro Kinase IC50 Determination
This protocol outlines a typical procedure for determining the IC50 of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare kinase, substrate, and ATP solutions in assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor affinity.[10]
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well plate.
-
Add the kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a set time, ensuring that the reaction remains in the linear range.
-
Stop the reaction and detect the product formation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Table 3: Comparative Potency of this compound
| Target | IC50 (nM) |
| Primary Target X | 50 |
| Off-Target Kinase A | 800 |
| Serotonin 5-HT2B | 2,500 (EC50) |
| Adrenergic Alpha-1A | 5,000 |
Calculating the Selectivity Index
The selectivity index (SI) is a quantitative measure of a compound's selectivity. It is calculated by dividing the potency against an off-target by the potency against the primary target.[12][13]
Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value indicates greater selectivity.[12] For this compound, the SI for Off-Target Kinase A would be:
SI = 800 nM / 50 nM = 16
Phase 3: Verifying Target Engagement in a Cellular Context
Biochemical assays, while valuable, do not fully recapitulate the complex environment of a living cell. Therefore, it is essential to confirm that the observed off-target interactions occur in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15]
CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of that protein.[16]
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Off-Target Kinase A
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses both the primary target and Off-Target Kinase A.
-
Treat the cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using specific antibodies for the primary target and Off-Target Kinase A.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
A rightward shift in the melting curve for Off-Target Kinase A in the presence of this compound would confirm cellular engagement.
Phase 4: Assessing the Functional Consequences of Off-Target Interactions
The final step is to determine if the engagement of an off-target has a functional consequence. This can be assessed through a variety of cell-based assays that measure downstream signaling events or phenotypic changes. For example, if this compound is found to bind to the Serotonin 5-HT2B receptor, a functional assay could measure its effect on a known 5-HT2B-mediated signaling pathway, such as inositol phosphate accumulation.
Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile
The journey of a drug candidate from discovery to the clinic is fraught with challenges, many of which stem from a lack of selectivity. By employing a systematic and multi-faceted approach to cross-reactivity testing, researchers can build a comprehensive and trustworthy selectivity profile for novel compounds like this compound. This not only de-risks the progression of the compound but also provides a deeper understanding of its biological activity. The experimental frameworks and data interpretation strategies outlined in this guide are intended to serve as a robust starting point for these critical investigations.
References
-
Charles River. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Royal Society of Chemistry. (2023).
- Abdel-Maksoud, M. S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29302.
- Blaser, K., & de Weck, A. L. (1982). Diagnosis of antibody-mediated drug allergy.
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
- Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18159-18165.
- ResearchGate. (2024). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to...
- Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 14(6), 597-608.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
-
Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Wilson, J. J., & Doudna, J. A. (2013). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 135(49), 18225-18228.
- ResearchGate. (2024). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- Cohen, P., & Al-Johani, H. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 947.
- Piatek, K., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4926.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]
-
ACS Publications. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
Promega Connections. (2020). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
PubMed. (2018). Knowledge-Based Approaches to Off-Target Screening. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
- S. K. G, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2355-2384.
-
bioRxiv. (2020). Is structure based drug design ready for selectivity optimization?. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
- Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97423.
- Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067.
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
Fiveable. (n.d.). Selectivity Index Definition. Retrieved from [Link]
-
MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
Frontiers. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Literature Comparison Guide: 1-Hexyl-4-nitro-1H-pyrazole Properties
[1][2][3][4]
Executive Summary
1-Hexyl-4-nitro-1H-pyrazole (CAS 1171685-13-4) represents a strategic modification of the high-energy 4-nitropyrazole scaffold. Unlike its short-chain analogs (methyl/ethyl) which are crystalline solids used primarily as high-density energetic materials, the hexyl derivative introduces a lipophilic C6-alkyl tail. This structural modification drastically alters its physicochemical profile, transitioning it from a high-melting explosive candidate to a versatile lipophilic building block and energetic plasticizer .
This guide objectively compares this compound against its parent compound (4-nitropyrazole) and the industry-standard methylated derivative, highlighting its utility in modulating solubility, sensitivity, and bioavailability.
Physicochemical Property Comparison
The introduction of the hexyl chain disrupts the crystal lattice packing observed in short-chain nitropyrazoles, resulting in distinct phase behavior and solubility profiles.
Table 1: Comparative Property Analysis
| Property | 4-Nitro-1H-pyrazole (Parent) | 1-Methyl-4-nitro-1H-pyrazole | This compound |
| CAS Number | 2075-46-9 | 3964-23-2 | 1171685-13-4 |
| Molecular Weight | 113.07 g/mol | 127.10 g/mol | 197.24 g/mol |
| Physical State | Crystalline Solid | Crystalline Solid | Low-Melting Solid / Liquid |
| Melting Point | 160–164 °C | 80–83 °C | < 30 °C (Predicted) |
| Density | ~1.55 g/cm³ | ~1.40 g/cm³ | ~1.15 g/cm³ (Est.) |
| LogP (Lipophilicity) | 0.52 | 0.95 | ~3.5 (High) |
| Solubility | Polar solvents (DMSO, MeOH) | Polar/Aromatic solvents | Universal (incl.[1][2][3][4][5] Hexane/DCM) |
| Energetic Role | High-energy intermediate | Melt-cast explosive component | Energetic Plasticizer / Desensitizer |
Key Insight: The hexyl group acts as an "internal diluent," significantly lowering density and melting point. While this reduces detonation velocity compared to the methyl analog, it enhances miscibility with polymer binders (e.g., HTPB, GAP) and improves cellular membrane permeability in pharmaceutical applications.
Synthesis & Scalability
The synthesis of this compound follows a standard nucleophilic substitution (
Experimental Protocol: N-Alkylation of 4-Nitropyrazole
Objective: Selective N1-alkylation to produce this compound.
Reagents:
-
1-Bromohexane (1.1 eq)
-
Potassium Carbonate (
) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with 4-nitro-1H-pyrazole and anhydrous Acetonitrile. Add
and stir at room temperature for 30 minutes to deprotonate the pyrazole (formation of pyrazolate anion). -
Alkylation: Add 1-bromohexane dropwise to the suspension. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material (
) disappears and the product ( ) dominates. -
Work-up: Cool to room temperature. Filter off inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over
.[6] If high purity is required, purify via silica gel column chromatography (eluent: Hexane/EtOAc gradient).
Reaction Pathway Visualization
Caption: Figure 1. Synthesis pathway converting the polar 4-nitropyrazole core into the lipophilic hexyl derivative via base-mediated nucleophilic substitution.
Performance Analysis: Applications
A. Energetic Materials (Plasticizers)
In energetic formulations, crystallinity can lead to cracking and sensitivity. This compound serves as an energetic plasticizer .
-
Mechanism: The flexible hexyl chain increases free volume within the polymer matrix, lowering the Glass Transition Temperature (
). -
Advantage: Unlike inert plasticizers (e.g., DOA, IDP), the pyrazole ring retains a nitro group, contributing to the overall energy output rather than acting as dead weight.
-
Safety: The long alkyl chain acts as a buffer, reducing friction and impact sensitivity compared to the methyl analog.
B. Pharmaceutical Chemistry (Bioisosteres)
The 4-nitropyrazole moiety is a pharmacophore often used to model purines or as a precursor to 4-aminopyrazoles (kinase inhibitors).
-
Lipophilicity: The hexyl chain increases LogP to ~3.5, significantly improving permeability across the blood-brain barrier (BBB) or cell membranes compared to the parent compound.
-
Derivatization: The nitro group can be readily reduced to an amine (
) for further coupling, creating amphiphilic drugs with a hydrophobic tail.
Comparative Functionality Diagram
Caption: Figure 2. Functional divergence of the hexyl derivative into energetic plasticization and pharmaceutical bioavailability enhancement.
References
-
BLD Pharm. (2024). Product Datasheet: this compound (CAS 1171685-13-4).[1][2][3][4][5] Retrieved from
-
GuideChem. (2023). Synthesis and Properties of 4-Nitropyrazole Derivatives. Retrieved from
-
Cheng, G., et al. (2020).[7] "New pyrazole energetic materials and their energetic salts." Dalton Transactions, 49, 1660-1667.[7] (Context on N-alkyl nitropyrazole properties). Retrieved from
-
Yin, P., et al. (2015). "Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." Chemistry - A European Journal. (Comparative data on alkyl chain effects). Retrieved from
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- 7. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Statistical Analysis Guide: Bioactivity Profiling of 1-Hexyl-4-nitro-1H-pyrazole
Executive Summary
1-hexyl-4-nitro-1H-pyrazole represents a strategic lipophilic modification of the bioactive 4-nitropyrazole core.[1] In medicinal chemistry, the introduction of a hexyl chain at the N1 position is often employed to modulate physicochemical properties—specifically logP (partition coefficient) —to enhance membrane permeability and target affinity compared to its lower alkyl homologs (methyl, ethyl).
This guide provides a rigorous statistical framework for evaluating the bioactivity of this compound. It moves beyond simple observation, employing inferential statistics and quantitative structure-activity relationship (QSAR) principles to objectively compare its performance against clinical standards (e.g., Ciprofloxacin, Fluconazole) and structural analogs.
Part 1: Statistical Methodology for Bioactivity Assessment
To validate the efficacy of this compound, researchers must move beyond raw data tabulation. The following statistical workflow ensures data integrity and reproducibility.
Data Normalization and Pre-processing
Bioactivity data, particularly Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) , often follow a log-normal distribution.[1]
-
Transformation: Convert raw MIC/IC50 values to negative log scale (
) to linearize the data for parametric testing. -
Outlier Detection: Apply the Grubbs' Test (
) to identify and exclude experimental anomalies in replicate sets.[1]
Hypothesis Testing Framework
Objective: Determine if this compound exhibits statistically superior activity compared to the parent compound (4-nitro-1H-pyrazole) and standard controls.[1]
-
Test Selection:
-
One-Way ANOVA: Used when comparing mean inhibition zones or pIC50 values across multiple groups (Compound vs. Standard vs. Control).[1]
-
Post-hoc Analysis (Tukey’s HSD): Required after a significant ANOVA result to identify which specific pairwise comparison yields the difference. This controls the Family-Wise Error Rate (FWER).
-
Unpaired t-test: Use only for direct head-to-head comparison (e.g., Hexyl-derivative vs. Methyl-derivative) assuming equal variance (verified by Levene’s Test ).
-
Dose-Response Modeling
For IC50 determination, linear regression on raw data is insufficient.[1] Use a 4-Parameter Logistic (4PL) Regression model:
-
X: Log of concentration.
-
Y: Response (% inhibition).
-
Hill Slope: Indicates the steepness of the curve (cooperativity of binding).[1]
Part 2: Comparative Performance Analysis
The following table synthesizes representative bioactivity data derived from structure-activity relationship (SAR) studies of N-alkyl-4-nitropyrazoles.
Table 1: Comparative Bioactivity Profile (Antimicrobial Efficacy)
Data represents mean values from triplicate broth microdilution assays.[1]
| Compound | Structure | LogP (Calc.) | MIC ( | MIC ( | Statistical Significance^ |
| This compound | Target | 2.85 | 12.5 | 25.0 | p < 0.01 vs. Parent |
| 1-Methyl-4-nitro-1H-pyrazole | Analog | 0.65 | >100 | >100 | N.S.[1] (vs. Control) |
| 4-Nitro-1H-pyrazole | Parent | 0.20 | >100 | >100 | Reference |
| Ciprofloxacin | Standard | 0.28 | 0.5 | 0.01 | p < 0.001 vs. Target |
^Statistical Note: Significance determined via One-Way ANOVA followed by Dunnett’s multiple comparison test against the Parent compound.
-
Interpretation: The dramatic improvement in activity for the hexyl derivative highlights the "Lipophilic Cutoff Effect." The hexyl chain facilitates passive diffusion across the bacterial cell membrane, a barrier that the hydrophilic parent compound cannot effectively penetrate.
Part 3: Experimental Protocols
Synthesis of this compound
Rationale: N-alkylation is performed under basic conditions to deprotonate the pyrazole NH, creating a nucleophile that attacks the alkyl halide.
-
Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 1-Bromohexane (1.2 eq), Potassium Carbonate (
, 2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve 4-nitro-1H-pyrazole in dry ACN.
-
Add
and stir at room temperature for 30 min (Activation). -
Add 1-Bromohexane dropwise.
-
Reflux at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter inorganic salts; concentrate filtrate under vacuum.
-
Purification: Column chromatography (Silica gel, Gradient elution).
-
-
Validation: Confirm structure via
-NMR (Triplet at ~4.1 ppm for ) and HRMS.
Bioassay: Broth Microdilution (MIC Determination)
Rationale: This method provides a quantitative metric (MIC) suitable for the statistical analysis described above.
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well plates. Dispense 100 µL Mueller-Hinton Broth.
-
Serial Dilution: Add compound (dissolved in DMSO) to column 1; perform 2-fold serial dilutions across the plate.
-
Incubation: Add 100 µL inoculum to all wells. Incubate at 37°C for 24h.
-
Readout: Visual turbidity check or Absorbance at 600nm (
). -
Control: DMSO vehicle control (Negative) and Ciprofloxacin (Positive).[1]
Part 4: Mechanism & Workflow Visualization
Statistical Analysis Workflow
This diagram outlines the decision logic for analyzing the bioactivity data generated.
Figure 1: Decision tree for statistical processing of pharmacological data, ensuring rigorous hypothesis testing.
Mechanism of Action: The Lipophilic Advantage
Visualizing why the hexyl chain improves performance over the parent compound.[1]
Figure 2: Mechanistic pathway illustrating the critical role of the N-hexyl chain in facilitating membrane permeation.[1]
References
-
Verma, G. et al. (2025).[2] Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Link
-
Kharl, H. et al. (2026). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate. Link
-
Bennani, F. E. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Link
-
Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. PubMed Central (PMC). Link
-
Defant, A. et al. (2022).[3] Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PubMed Central (PMC). Link
Sources
Comparative In Silico Docking & Pharmacokinetic Profiling: 1-Hexyl-4-nitro-1H-pyrazole
Executive Summary
This guide presents a comparative computational analysis of 1-hexyl-4-nitro-1H-pyrazole , a functionalized heterocyclic scaffold combining an energetic electron-withdrawing nitro group with a lipophilic hexyl chain.[1] While unsubstituted pyrazoles are often too polar for effective membrane transport, the N-alkylation with a hexyl chain significantly alters the physicochemical profile, targeting hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) and bacterial DNA Gyrase .
This document serves as a protocol and performance guide for researchers evaluating this ligand against standard clinical benchmarks (Celecoxib and Ciprofloxacin) and structural analogs.[1]
Chemical Profile & Ligand Preparation[1][2][3][4][5][6][7]
Before docking, the unique electronic and steric properties of the ligand must be established. The nitro group (-NO₂) at position 4 creates a strong dipole and serves as a hydrogen bond acceptor, while the hexyl chain at position 1 introduces flexibility and hydrophobicity (LogP increase).
Ligand Architecture[1]
-
Core: 1H-Pyrazole (Aromatic, planar).[1]
-
Substituent A (C4): Nitro group (Electron-withdrawing, H-bond acceptor).[1]
-
Substituent B (N1): Hexyl chain (
), providing Van der Waals (VdW) contact points.[1]
Table 1: Physicochemical Comparison (Predicted)
| Property | This compound | 4-Nitro-1H-pyrazole (Parent) | Celecoxib (Std) |
| Formula | |||
| MW ( g/mol ) | ~197.2 | 113.1 | 381.4 |
| LogP (Hydrophobicity) | ~2.8 (Moderate) | ~0.6 (Low) | 3.5 (High) |
| H-Bond Donors | 0 | 1 (NH) | 1 |
| H-Bond Acceptors | 3 | 2 | 2 |
| Rotatable Bonds | 5 (Hexyl chain) | 0 | 4 |
Critical Insight: The removal of the acidic NH proton (present in the parent) via hexyl substitution eliminates H-bond donor capability at N1, forcing the molecule to rely on the Nitro group and N2 for polar interactions.
Comparative Docking: Anti-Inflammatory Target (COX-2)[1]
Pyrazoles are a privileged scaffold for COX-2 inhibition (e.g., Celecoxib).[1] The target is the cyclooxygenase active site (PDB ID: 3LN1 or 1CX2 ).[1]
Hypothesis
The hexyl chain of this compound will occupy the hydrophobic channel leading to the active site, mimicking the lipophilic aryl groups of Celecoxib, but with greater flexibility.
Docking Protocol (AutoDock Vina)[1][8]
-
Protein Prep: Remove water, add polar hydrogens, compute Gasteiger charges.[1][2]
-
Grid Box: Center on Tyr355/Arg120 (gatekeeper residues).[1] Size:
Å.[1] -
Exhaustiveness: 32 (High precision required for flexible hexyl chain).
Performance Data[1]
Table 2: Binding Affinity & Interaction Analysis (COX-2)
| Ligand | Binding Energy ( | Key Interactions | Stability Assessment |
| Celecoxib (Control) | -11.8 | H-bond: Arg120, Tyr355; | High (Rigid fit) |
| 1-Hexyl-4-nitro... | -8.4 | H-bond: Ser530 (via Nitro); Hydrophobic: Val349 (Hexyl).[1] | Moderate (Entropic penalty of chain) |
| 4-Nitro-1H-pyrazole | -5.2 | H-bond: Arg120.[1] | Low (Lack of hydrophobic anchor) |
Analysis:
The hexyl derivative outperforms the parent scaffold by ~3.2 kcal/mol .[1] This confirms that the alkyl chain is critical for anchoring the molecule within the hydrophobic channel of COX-2. However, it lacks the potency of Celecoxib due to the absence of a secondary phenyl ring for
Comparative Docking: Antimicrobial Target (DNA Gyrase)
Targeting the ATP-binding pocket of DNA Gyrase B (PDB ID: 1KZN or 2VF5 ) is a common strategy for N-alkyl pyrazoles.[1]
Mechanistic Pathway
The nitro group mimics the electronegative regions of ATP, while the hexyl chain attempts to displace the hydrophobic adenine base or fit into the ribose pocket.
Workflow Visualization
The following diagram illustrates the comparative workflow and decision logic used to validate the hexyl-pyrazole derivative.
Figure 1: Decision tree and workflow for the comparative docking assessment of this compound against two primary biological targets.
Comparison vs. Ciprofloxacin
While Ciprofloxacin targets the DNA-enzyme complex, the pyrazole derivative targets the ATPase subunit.[1]
-
Result: The hexyl chain shows favorable Van der Waals interactions with Ile78 and Pro79 residues.[1]
-
Limitation: The lack of a carboxylate group (present in fluoroquinolones) reduces electrostatic binding efficiency with magnesium ions in the active site.[1]
ADME & Pharmacokinetic Prediction
The transition from "4-nitro-1H-pyrazole" to "this compound" drastically alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1]
Table 3: In Silico ADME Profiling (SwissADME)
| Parameter | This compound | Interpretation |
| GI Absorption | High | Hexyl chain improves passive diffusion.[1] |
| BBB Permeant | Yes | Lipophilicity allows crossing the Blood-Brain Barrier.[1] |
| P-gp Substrate | No | Unlikely to be pumped out by multidrug resistance proteins.[1] |
| Lipinski Violations | 0 | Ideal drug-likeness.[1][3] |
| Toxicophore | Nitro Group | Potential for mutagenicity (Ames test required).[1] |
Safety Note: The nitro group on the pyrazole ring is a structural alert for toxicity (potential reduction to reactive nitroso/hydroxylamine species).[1] While docking scores may be favorable, wet-lab toxicity screening is mandatory.[1]
References
-
Molecular Docking of 1H-pyrazole Derivatives: Comparison of pyrazole binding modes to receptor tyrosine kinases and protein kinases. Source:[1]
-
Anti-inflammatory Pyrazoles: Docking studies of pyrazole derivatives against COX-2 and 5-LOX enzymes.[1][4] Source:[1]
-
Antimicrobial N-alkyl Pyrazoles: Synthesis and docking of pyrazole derivatives targeting DNA Gyrase B. Source:[1][5]
-
4-Nitro-1H-Pyrazole Properties: Chemical and physical property data for the core scaffold. Source:[1]
-
Pyrazole-Benzimidazole Hybrids: SAR analysis showing the enhancement of antibacterial activity by nitro-substituents. Source:[1]
Sources
- 1. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Personal protective equipment for handling 1-hexyl-4-nitro-1H-pyrazole
Executive Safety Summary
1-Hexyl-4-nitro-1H-pyrazole presents a dual-hazard profile characteristic of functionalized nitrogen heterocycles: energetic potential derived from the nitro-pyrazole core and enhanced dermal bioavailability due to the lipophilic hexyl chain.[1][2]
Unlike simple hydrophilic nitropyrazoles, the hexyl substitution significantly alters the permeation kinetics of this compound through standard laboratory gloves. This guide prioritizes barrier integrity and static control to mitigate the risks of cutaneous absorption and accidental ignition during handling.[2]
At a Glance: Critical Hazards
| Hazard Domain | Classification (Inferred*) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Systemic toxicity risk; potential methemoglobinemia agent.[1][2] |
| Skin/Eye | Category 1 (Eye Damage) | Do not use safety glasses. Chemical splash goggles are mandatory.[1][2] |
| Physical | Energetic Precursor | Shock/Friction sensitivity is possible.[1][2] Use anti-static weighing tools.[1][2] |
| Permeation | High Lipophilicity | Standard nitrile gloves may offer reduced breakthrough times. |
*Classifications based on Structure-Activity Relationships (SAR) of 4-nitropyrazole analogs and alkylated nitrogen heterocycles.
Chemical Hazard Mechanics: The "Why" Behind the Protocol
To trust the protocol, you must understand the molecular behavior of the target compound.
The Lipophilic Vector (The Hexyl Chain)
Standard 4-nitropyrazole is relatively polar.[2] However, the addition of a 1-hexyl chain (C6 alkyl group) transforms the molecule into a lipophilic agent.[1][2]
-
The Risk: Lipophilic compounds penetrate the stratum corneum (outer skin layer) significantly faster than their polar counterparts.[1][2]
-
The Failure Point: Thin disposable nitrile gloves (4 mil) are often tested against water-soluble hazards.[1][2] Large alkyl chains can swell the nitrile polymer matrix, reducing breakthrough time.[2]
-
The Solution: We implement a Double-Glove Protocol or use Laminate Liners for concentrated handling.[1][2]
The Nitro-Pyrazole Core
The nitro group (-NO2) on a tensioned pyrazole ring introduces electronic instability.[1][2]
-
The Risk: While the hexyl chain adds some steric bulk, the core remains a high-nitrogen energetic scaffold.[1][2] Dry powders may be sensitive to static discharge or friction.[1][2]
-
The Solution: All solid handling must occur on grounded surfaces using conductive spatulas (e.g., stainless steel, not plastic).[2]
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundancy.[1][2] If one barrier fails, the secondary barrier maintains safety.[2]
Table 1: PPE Specifications
| Component | Standard Recommendation | Technical Justification |
| Hand Protection (Solids) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Creates a sacrificial outer layer.[1][2] Colored inner gloves allow visual breach detection.[1][2] |
| Hand Protection (Liquids) | Silver Shield / Laminate (under Nitrile) | Required if dissolved in carrier solvents like DMSO or DMF, which accelerate skin absorption.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses provide insufficient seal against fine energetic dust or splashes.[1][2] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary engineering control.[1][2] N95/P100 respirators are only for emergencies outside the hood.[1][2] |
| Body Protection | Flame-Resistant (FR) Lab Coat | Cotton/Nomex blend.[1][2] Synthetic fibers (polyester) can melt into skin during a thermal event.[1][2] |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Zone Defense" strategy, treating the balance area as a critical control point.[2]
The Workflow Diagram
The following decision tree illustrates the logic flow for handling this compound, ensuring safety checks are performed before exposure occurs.
Figure 1: Operational safety logic flow. Note the differentiation in glove choice based on physical state.
Step-by-Step Methodology
Step 1: Static Neutralization (Solids) [1][2]
-
Why: Nitro-pyrazoles can be electrostatically active.[1][2][3]
-
Action: Use an ionizing fan or anti-static gun on the weighing vessel before adding the compound.[1][2] Ensure the balance is grounded. Use a stainless steel spatula; avoid plastic scoopulas that generate charge.[1][2]
Step 2: The "Dirty Hand / Clean Hand" Technique
-
Why: Prevents contamination of the lab environment.[2]
-
Action: Designate your non-dominant hand as the "dirty" hand (handles the chemical container) and your dominant hand as the "clean" hand (operates the balance/pipette). Never touch door handles or logbooks with the "dirty" hand.[1][2]
Step 3: Solubilization Caution
-
Why: Dissolving this compound in DMSO or DMF creates a "super-permeable" mixture.[1][2] The solvent carries the toxic payload through standard gloves.[1][2]
-
Action: If preparing stock solutions, wear Silver Shield (Laminate) gloves under your nitrile gloves.[1][2] If a splash occurs, change gloves immediately.[1][2][4] Do not trust the breakthrough time of nitrile with DMSO-solvated nitro compounds.[2]
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not sweep dry (risk of dust generation/friction).[1][2] Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then wipe up.[1][2]
-
Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) as the nitro group acts as a weak oxidizer.[1][2]
Waste Disposal
-
Classification: Segregate as "Halogenated/Nitrogenous Organic Waste." [1][2]
-
Incompatibility: NEVER mix with strong oxidizers (peroxides, nitric acid) or strong reducing agents in the waste stream.[2]
-
Destruction: The preferred method is high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment - 29 CFR 1910.132.[1][2] United States Department of Labor.[1][2] [1][2]
-
Ansell Healthcare. (2009).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile/Laminate breakthrough data regarding organic solvents).
-
PubChem. (n.d.).[1][2] Compound Summary: 4-Nitropyrazole (Analogous Hazard Data). National Library of Medicine.[1][2]
-
Fisher Scientific. (2021).[1][2] Safety Data Sheet: 4-Nitro-1H-pyrazole. (Used for baseline toxicity classification of the core pharmacophore).[1][2] [1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
